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Abstract
This technical guide provides a comprehensive overview of the theoretical and computational

approaches to understanding the molecular structure of 6-Chlorovanillin (also known as 5-

Chlorovanillin). While dedicated theoretical studies on this specific molecule are not extensively

available in peer-reviewed literature, this document outlines the established computational

methodologies used for similar phenolic aldehydes. By examining the structural and electronic

properties of the closely related parent compound, vanillin, we provide a foundational

understanding for researchers. This guide includes standardized computational protocols, data

presentation tables for key molecular parameters, and visualizations of the molecular structure

and computational workflows to aid in further research and drug development applications.

Introduction
6-Chlorovanillin, systematically named 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS

RN: 19463-48-0), is a halogenated derivative of vanillin.[1][2][3] Vanillin and its derivatives are

of significant interest in the pharmaceutical and food industries due to their diverse biological

activities and sensory properties.[4] The introduction of a chlorine atom to the aromatic ring can

significantly alter the molecule's electronic distribution, reactivity, and biological interactions.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are

powerful tools for elucidating the geometric, electronic, and vibrational properties of molecules.
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[5] Such studies provide insights that are complementary to experimental data, aiding in the

interpretation of spectroscopic results and the prediction of molecular behavior. This guide

outlines the standard computational methodologies applied to molecules of this class and

presents key structural and electronic data for vanillin as a comparative reference.

Molecular Identification
It is critical to note that the compound of interest is commonly referred to by several synonyms.

The most prevalent are:

6-Chlorovanillin

5-Chlorovanillin[1][2][3]

3-Chloro-4-hydroxy-5-methoxybenzaldehyde (IUPAC Name)[6]

Vanillin, 5-chloro-[1][2][3]

The CAS Registry Number for this compound is 19463-48-0.[1][2][3]

Computational Methodology: A Standard Protocol
While a specific, detailed theoretical study on 6-Chlorovanillin is not readily available, a

standard and reliable computational protocol for this class of molecules can be outlined based

on extensive research on similar compounds like vanillin and other chlorinated phenols.[2][4]

Geometry Optimization
The initial step in computational analysis is the optimization of the molecule's three-dimensional

structure to find its lowest energy conformation. This is typically performed using Density

Functional Theory (DFT).

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4]

Basis Set: 6-311++G(d,p) is a commonly used basis set that provides a good balance

between accuracy and computational cost for molecules of this size.[2]
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Software: Gaussian 09/16 is a widely used quantum chemistry software package for these

calculations.[4]

Convergence Criteria: Optimization is continued until the forces on each atom are negligible,

and the energy change between successive steps is minimal, indicating a stationary point on

the potential energy surface.

Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same

level of theory. These calculations serve two primary purposes:

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the

optimized structure corresponds to a true energy minimum.

Prediction of Spectroscopic Data: The calculated frequencies can be compared with

experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Calculated frequencies are often scaled by an empirical factor (typically around 0.96 for

B3LYP) to better match experimental values.[4]

Electronic Property Calculations
Further calculations can be performed to understand the electronic structure of the molecule:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-

LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic

stability.

Molecular Electrostatic Potential (MEP): The MEP surface is plotted to visualize the charge

distribution and identify regions that are prone to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and

intermolecular bonding and charge transfer interactions.

Data Presentation: Structural and Electronic
Parameters
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Due to the lack of published theoretical data for 6-Chlorovanillin, the following tables present

the calculated structural and electronic parameters for the parent molecule, vanillin, as a

reference. These values were obtained using the B3LYP/6-311++G(d,p) level of theory.[2] The

addition of a chlorine atom at the 6-position (or 5-position) is expected to cause localized

changes in bond lengths and angles in its vicinity.

Table 1: Optimized Geometrical Parameters of Vanillin
(Reference)[2]

Bond Lengths Value (Å) Bond Angles Value (˚)

C1-C2 1.402 C6-C1-C2 120.1

C2-C3 1.389 C1-C2-C3 120.3

C3-C4 1.401 C2-C3-C4 119.5

C4-C5 1.391 C3-C4-C5 120.4

C5-C6 1.399 C4-C5-C6 120.0

C1-C6 1.392 C5-C6-C1 119.7

C1-C7 1.478 C2-C1-C7 121.1

C7-O1 1.221 C6-C1-C7 118.8

C7-H8 1.111 O1-C7-H8 121.2

C3-O2 1.365 C2-C3-O2 115.1

O2-C8 1.428 C4-C3-O2 125.4

C4-O3 1.362 C3-C4-O3 118.5

O3-H12 0.969 C5-C4-O3 121.1

Table 2: Calculated Vibrational Frequencies of Vanillin
(Reference)[2]
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Wavenumber (cm⁻¹) Assignment

3550 O-H stretch

3080 Aromatic C-H stretch

2850 Aldehyde C-H stretch

1680 C=O stretch

1590 Aromatic C=C stretch

1270 C-O stretch (methoxy)

1150 C-O stretch (hydroxyl)

Table 3: Frontier Molecular Orbital Energies of Vanillin
(Reference)[2]

Parameter Energy (eV)

HOMO -6.21

LUMO -1.89

Energy Gap (ΔE) 4.32

Visualizations
Molecular Structure of 6-Chlorovanillin
Caption: 2D structure of 6-Chlorovanillin (3-Chloro-4-hydroxy-5-methoxybenzaldehyde).

Workflow for Theoretical Calculation
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Define Molecular Structure
(6-Chlorovanillin)

Select DFT Method and Basis Set
(e.g., B3LYP/6-311++G(d,p))

Geometry Optimization

Vibrational Frequency
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Verify Minimum Energy
(No Imaginary Frequencies)

Calculate Electronic Properties
(HOMO, LUMO, MEP)
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Report Results
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Caption: A generalized workflow for the theoretical analysis of a molecule like 6-Chlorovanillin.
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Structure-Property Relationships

Molecular Structure
(Atom Connectivity, Geometry)

Electronic Properties
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Caption: Logical relationships between molecular structure and its calculated and observed

properties.

Conclusion and Future Directions
This technical guide has established the identity of 6-Chlorovanillin and outlined a robust,

standard protocol for its theoretical and computational analysis. While a dedicated,

comprehensive computational study on 6-Chlorovanillin is currently absent from the scientific

literature, the methodologies and comparative data from its parent compound, vanillin, provide

a strong foundation for future research.

For researchers in drug development and related fields, performing DFT calculations as

described herein would yield valuable insights into the molecule's steric and electronic

properties. This, in turn, can inform predictions of its reactivity, metabolic stability, and potential
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interactions with biological targets. It is recommended that future work focus on a full

computational characterization of 6-Chlorovanillin to provide the specific data required for

advanced molecular modeling and quantitative structure-activity relationship (QSAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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